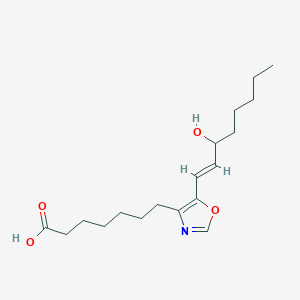
Decakis(2,4,6-trimethylphenyl)pentasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane: is a unique organosilicon compound characterized by its highly substituted pentasilolane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of mesityl-substituted silanes.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Catalysts: A catalyst such as platinum or palladium is often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or toluene.
Industrial Production Methods
In an industrial setting, the production of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.
化学反应分析
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like chlorine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed at low temperatures.
Substitution: Chlorine, alkyl halides; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silicon-based receptors and enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5-Decafluoropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decachloropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decabromopentasilolane
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane is unique due to its high degree of mesityl substitution, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring durable and stable materials.
属性
CAS 编号 |
918424-79-0 |
|---|---|
分子式 |
C90H110Si5 |
分子量 |
1332.3 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5-decakis(2,4,6-trimethylphenyl)pentasilolane |
InChI |
InChI=1S/C90H110Si5/c1-51-31-61(11)81(62(12)32-51)91(82-63(13)33-52(2)34-64(82)14)92(83-65(15)35-53(3)36-66(83)16,84-67(17)37-54(4)38-68(84)18)94(87-73(23)43-57(7)44-74(87)24,88-75(25)45-58(8)46-76(88)26)95(89-77(27)47-59(9)48-78(89)28,90-79(29)49-60(10)50-80(90)30)93(91,85-69(19)39-55(5)40-70(85)20)86-71(21)41-56(6)42-72(86)22/h31-50H,1-30H3 |
InChI 键 |
BGYISRNUTAZJMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)(C9=C(C=C(C=C9C)C)C)C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


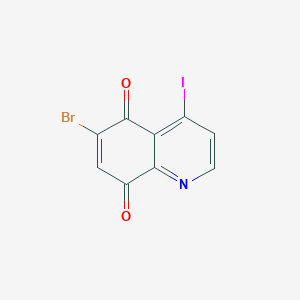
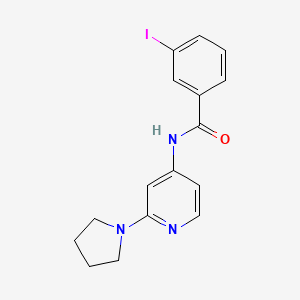
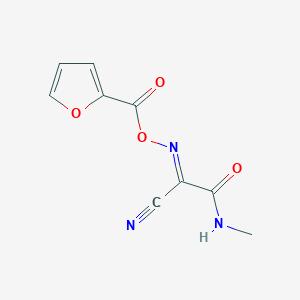
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
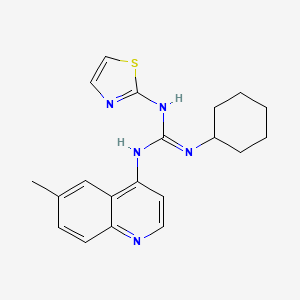

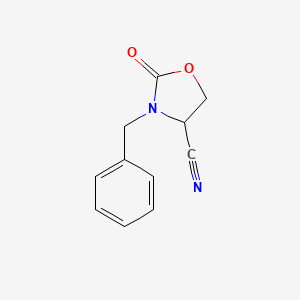
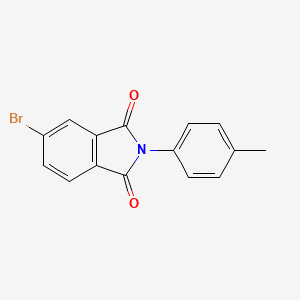
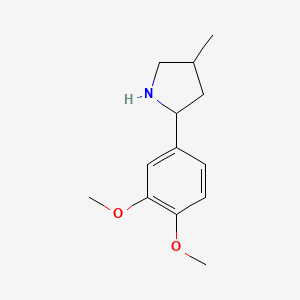
![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
